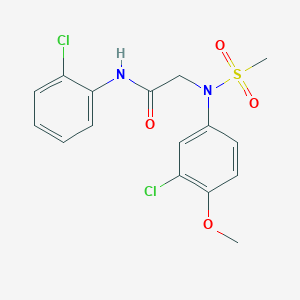
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
描述
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is a synthetic organic compound. It is characterized by the presence of chloro, methoxy, and methylsulfonyl groups attached to an aniline moiety, which is further connected to a chlorophenyl acetamide structure. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a chlorinated aniline derivative, nitration followed by reduction can introduce the amino group.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions.
Sulfonylation: The methylsulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Acylation: The final step involves acylation with 2-chlorophenyl acetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in intermediates.
Substitution: Halogen atoms (chlorine) in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
科学研究应用
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of agrochemicals or materials science.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
相似化合物的比较
Similar Compounds
- 2-(3-chloro-4-methoxyanilino)-N-(2-chlorophenyl)acetamide
- 2-(3-chloro-4-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
- 2-(3-chloro-4-methoxyanilino)-N-(2-methylphenyl)acetamide
Uniqueness
The unique combination of chloro, methoxy, and methylsulfonyl groups in 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing specific experiments or applications.
属性
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-24-15-8-7-11(9-13(15)18)20(25(2,22)23)10-16(21)19-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAHWWMCFXCSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360282 | |
| Record name | 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6167-14-2 | |
| Record name | 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12,12-dimethyl-3-methylsulfanyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B3567317.png)
![N-(3,4-dichlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B3567335.png)
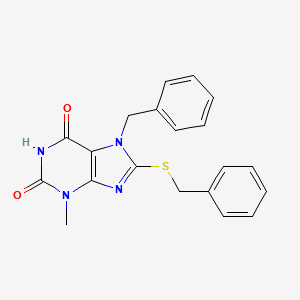
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3567338.png)
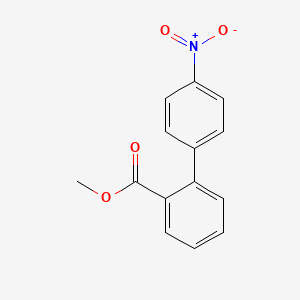
![ethyl 4-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B3567342.png)
![1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole](/img/structure/B3567344.png)
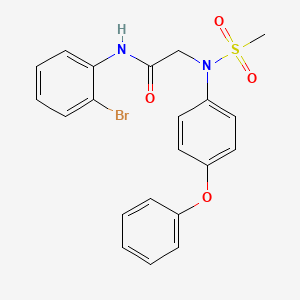

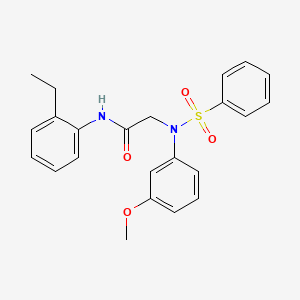
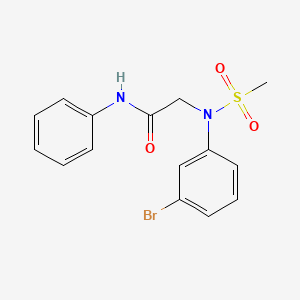

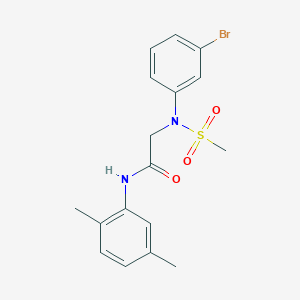
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B3567411.png)
